2-(4-Chlorophenyl)-2-methyloxirane
Overview
Description
2-(4-Chlorophenyl)-2-methyloxirane, commonly known as epichlorohydrin, is a colorless and volatile liquid that is widely used in the chemical industry. It is an important building block for the production of various chemicals, including resins, adhesives, and plastics. In addition, epichlorohydrin has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of epichlorohydrin is complex and not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic groups on biomolecules such as proteins and DNA. This can lead to the formation of crosslinks and other modifications that can alter the structure and function of these molecules.
Biochemical and Physiological Effects:
Epichlorohydrin has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of several enzymes involved in DNA replication and repair, as well as to induce DNA damage and apoptosis in certain cell types. In addition, epichlorohydrin has been shown to have mutagenic and carcinogenic properties in animal studies.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using epichlorohydrin in scientific research is its ability to crosslink proteins and other biomolecules, allowing for the study of their structure and function in greater detail. However, there are also several limitations to its use, including its potential toxicity and mutagenicity, as well as its reactivity with other biomolecules that can lead to nonspecific effects.
Future Directions
There are several potential future directions for research involving epichlorohydrin. One area of interest is the development of new crosslinking agents that are less toxic and more specific than epichlorohydrin. In addition, there is ongoing research into the use of epichlorohydrin as a therapeutic agent, particularly in the treatment of cancer and other diseases. Finally, there is a need for further studies to better understand the mechanisms of action and potential risks associated with epichlorohydrin and other alkylating agents.
Scientific Research Applications
Epichlorohydrin has a wide range of potential applications in scientific research. One of its primary uses is as a crosslinking agent for proteins and other biomolecules. This allows researchers to study the structure and function of these molecules in greater detail, as well as to develop new therapeutic agents based on their properties.
properties
CAS RN |
1669-70-1 |
---|---|
Product Name |
2-(4-Chlorophenyl)-2-methyloxirane |
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-methyloxirane |
InChI |
InChI=1S/C9H9ClO/c1-9(6-11-9)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
InChI Key |
NAEOVJSSTOAABI-UHFFFAOYSA-N |
SMILES |
CC1(CO1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1(CO1)C2=CC=C(C=C2)Cl |
synonyms |
2-(4-CHLOROPHENYL)-2-METHYLOXIRANE |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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